5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
Description
Historical Research Evolution of Trifluoromethylphenyl-Substituted Imidazole-4-carboxylates
The integration of trifluoromethyl groups into heterocyclic frameworks emerged as a transformative strategy in the late 20th century, driven by the demand for bioactive molecules with enhanced physicochemical properties. Early work focused on simple imidazole derivatives, but the introduction of fluorine-containing substituents marked a paradigm shift. For instance, the development of 2-trifluoromethylsulfanyl-imidazoles via sulfur-transfer reactions demonstrated the feasibility of incorporating trifluoromethyl motifs into imidazole rings. These efforts laid the groundwork for more complex derivatives, such as those bearing aryl-trifluoromethyl groups.
A critical milestone was the advent of one-pot telescoping syntheses, which enabled efficient access to fully substituted imidazoles. Researchers achieved this through sequential activation and functionalization steps, such as the use of Togni reagent for electrophilic trifluoromethylation. Parallel advancements in cycloaddition and cycloreversion reactions further expanded the repertoire of synthetic routes. For example, the preparation of 4,5-dicyano-2-trifluoromethylimidazoles via solvent-dependent deacylative oxidation highlighted the role of reaction conditions in controlling regioselectivity.
Table 1: Evolution of Synthetic Methods for Trifluoromethyl-Substituted Imidazoles
These innovations underscored the importance of trifluoromethyl groups in modulating electronic and steric properties, paving the way for derivatives like 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid.
Academic Research Positioning of the Target Compound
The target compound occupies a unique niche due to its distinct substitution pattern: a methyl group at position 5, a 3-(trifluoromethyl)phenyl group at position 2, and a carboxylic acid moiety at position 4. This configuration combines lipophilicity (via the trifluoromethyl group) with hydrogen-bonding capacity (via the carboxylic acid), making it a versatile scaffold for drug discovery.
Comparative studies with related structures reveal its advantages. For instance, replacing the 2-trifluoromethylsulfanyl group in earlier derivatives with a 3-(trifluoromethyl)phenyl group enhances aromatic stacking interactions, a feature critical for target binding. Additionally, the carboxylic acid group allows for salt formation, improving solubility—a limitation in many earlier analogs.
Table 2: Structural and Functional Comparison with Analogous Compounds
This structural uniqueness has led to its investigation in multiple academic contexts, including enzyme inhibition studies and metal-organic framework (MOF) synthesis.
Research Significance in Medicinal Chemistry
Trifluoromethyl-substituted imidazoles are prized for their ability to enhance drug-like properties. The trifluoromethyl group improves metabolic stability by resisting oxidative degradation, while its electron-withdrawing nature modulates pKa values, influencing target binding. The carboxylic acid group in the target compound offers additional advantages:
- Salt formation : Facilitates pharmacokinetic optimization via metal coordination.
- Hydrogen bonding : Enhances interactions with enzymatic active sites, as seen in kinase inhibitors.
Table 3: Therapeutic Applications of Trifluoromethyl-Imidazole Derivatives
| Derivative Class | Biological Target | Mechanism of Action |
|---|---|---|
| 2-Trifluoromethylsulfanyl | Cytochrome P450 enzymes | Competitive inhibition |
| 4-Carboxylic acid | Protein kinases | Allosteric modulation |
| Target compound | Undisclosed (under study) | Putative enzyme/receptor binding |
Ongoing research focuses on leveraging the target compound’s hybrid hydrophobicity-polarity profile to address challenges in central nervous system (CNS) drug delivery, where balancing blood-brain barrier penetration and aqueous solubility is critical.
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUGKWPGIJLEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid exhibit significant antimicrobial activity. Preliminary studies suggest effectiveness against:
- Bacterial Strains : Including methicillin-resistant Staphylococcus aureus (MRSA).
- Fungal Pathogens : Certain derivatives have shown inhibitory effects against various fungal species .
Anticancer Activity
The anticancer potential of this compound has been extensively studied:
- Cell Viability Studies : In vitro assays demonstrate cytotoxic effects on cancer cell lines including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa), with IC50 values ranging from 3.6 to 11.0 µM .
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells, potentially via cell cycle arrest at the G0/G1 and G2/M phases, highlighting its therapeutic potential in oncology .
Therapeutic Applications
This compound has been identified as a promising candidate for treating various diseases:
- Chronic Myelogenous Leukemia (CML) : The compound is noted for its role as a tyrosine kinase inhibitor, particularly effective against Philadelphia chromosome-positive CML, especially in cases resistant to standard therapies like imatinib .
- Potential in Other Neoplastic Diseases : Its ability to inhibit multiple receptor tyrosine kinases suggests broader applications in treating different types of cancers .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity, with detailed analysis revealing apoptosis induction mechanisms through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 3.6 | Apoptosis via caspase activation |
| MCF-7 | 7.2 | Cell cycle arrest |
| HeLa | 11.0 | Induction of apoptosis |
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, derivatives of the compound were tested against various pathogens, showing promising results:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 18 | 32 |
| Candida albicans | 15 | 64 |
Mechanism of Action
The mechanism of action of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacological Properties
- Solubility and Acidity: The carboxylic acid group in the target compound enhances water solubility (logP ~1.5–2.0) compared to non-carboxylic analogues (e.g., furan-linked imidazoles in ). The trifluoromethyl group at the meta position balances lipophilicity and electronic effects, as opposed to para-substituted derivatives (e.g., OCF₃ in ), which exhibit lower membrane permeability.
- Synthetic Accessibility : The target compound’s synthesis mirrors methods for similar imidazoles, such as condensation of 3-(trifluoromethyl)benzaldehyde with 5-methylimidazole-4-carboxylic acid precursors under sodium metabisulfite catalysis . In contrast, thiadiazole derivatives (e.g., ) require sulfur-containing reagents, complicating purification.
- Biological Activity : Carboxylic acid-containing imidazoles often act as enzyme inhibitors (e.g., metalloproteases) due to zinc coordination . In contrast, ethyl ester derivatives () serve as prodrugs with delayed hydrolysis in vivo. The absence of a carboxylic acid in furan-linked imidazoles () may shift activity toward kinase or GPCR targets.
Crystallographic and Spectral Data
Crystallographic studies of related compounds (e.g., 2-(2-hydroxy-3-methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole ) reveal that substituent positioning influences packing efficiency and melting points. The trifluoromethyl group’s steric bulk in the target compound likely disrupts crystal symmetry, reducing melting points compared to simpler phenyl-substituted imidazoles.
Biological Activity
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Anticancer Properties
Research indicates that compounds containing imidazole rings, particularly those with trifluoromethyl substitutions, exhibit potent anticancer activity. For instance, derivatives of imidazole have been shown to act as tyrosine kinase inhibitors, which are crucial in the treatment of various cancers, including chronic myelogenous leukemia (CML) . A study highlighted that related compounds demonstrated synergistic effects when combined with other chemotherapeutics, enhancing their overall efficacy against resistant cancer cell lines .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cancer cell proliferation. The trifluoromethyl group contributes to the compound's ability to interact with target proteins, leading to altered signaling pathways that promote apoptosis in malignant cells .
Study 1: Inhibition of Cancer Cell Lines
A preclinical study evaluated the efficacy of this compound against various human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The compound was particularly effective against leukemia cells, with IC50 values reported below 0.5 mM .
Study 2: Synergistic Effects with Other Drugs
Another investigation focused on the combination therapy involving this compound and established chemotherapeutics. The findings revealed enhanced anticancer activity when used in conjunction with agents like imatinib. The combination therapy resulted in a greater than additive effect on cell death rates in resistant CML cell lines .
Data Table: Summary of Biological Activities
Q & A
Q. Essential methods :
- FTIR : Confirm carboxylic acid (-COOH) stretch at ~2500–3300 cm and imidazole C=N absorption at ~1600 cm.
- NMR : H NMR should show signals for the trifluoromethylphenyl group (δ 7.5–8.0 ppm, aromatic protons) and the methyl group (δ 2.5 ppm). C NMR resolves the carboxylic carbon at ~170 ppm .
- X-ray crystallography : Used to confirm spatial arrangement and hydrogen-bonding patterns in the solid state .
Advanced: How can computational methods resolve discrepancies in spectroscopic data during characterization?
Discrepancies (e.g., unexpected NMR shifts or IR bands) can be addressed via:
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare calculated vibrational frequencies (IR) and chemical shifts (NMR) with experimental data .
- Example : In a study of analogous imidazole derivatives, DFT calculations corrected misassignments of proton environments in crowded aromatic regions .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Q. Strategies :
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions.
- Catalyst optimization : Replace NHOAc with ionic liquids (e.g., [BMIM]BF) to accelerate cyclocondensation .
- In situ monitoring : Use LC-MS to track intermediate formation and adjust reaction time dynamically .
Case study : A 20% yield increase was achieved by switching from ethanol to DMF and adding molecular sieves to absorb water .
Advanced: What computational approaches predict the reactivity of this compound in biological or catalytic systems?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The trifluoromethyl group’s electron-withdrawing nature enhances binding affinity in hydrophobic pockets .
- Reaction path search : Tools like GRRM17 (Global Reaction Route Mapping) explore transition states and intermediates for catalytic applications. For example, ICReDD’s workflow combines quantum chemistry and machine learning to predict optimal reaction pathways .
Advanced: How can researchers address contradictions in elemental analysis data?
Example : A mismatch between calculated (C: 54.3%, H: 3.8%) and experimental (C: 52.1%, H: 4.2%) values may arise from hydration or solvent retention.
Resolution :
- Perform thermogravimetric analysis (TGA) to detect residual solvents.
- Repeat combustion analysis after recrystallization from anhydrous solvents.
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced: What strategies mitigate degradation during storage?
- Storage conditions : Use amber vials under inert gas (N or Ar) at –20°C to prevent oxidation of the imidazole ring.
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit free-radical degradation .
Note : Long-term stability studies (6–12 months) under accelerated conditions (40°C/75% RH) are recommended for critical applications .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties?
- Computational analysis : Natural Bond Orbital (NBO) analysis reveals the –CF group withdraws electron density, lowering the LUMO energy (–1.8 eV vs. –1.3 eV for non-fluorinated analogs), enhancing electrophilicity .
- Experimental validation : Electrochemical studies (cyclic voltammetry) show a 150 mV anodic shift in oxidation potential compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
